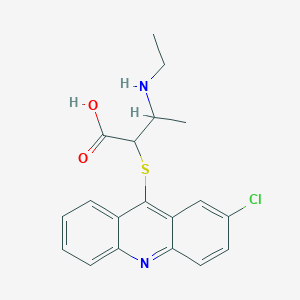
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is a complex organic compound that features a unique structure combining an acridine moiety with a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid typically involves multi-step organic reactions One common approach is to start with the acridine derivative, which undergoes chlorination to introduce the chloro group This intermediate is then reacted with a thiol compound to form the thioether linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
化学反应分析
Types of Reactions
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2-((2-Chloroacridin-9-yl)thio)acetic acid
- 2-((2-Chloroacridin-9-yl)thio)propanoic acid
- 2-((2-Chloroacridin-9-yl)thio)butanoic acid
Uniqueness
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is unique due to the presence of the ethylamino group, which can enhance its biological activity and alter its chemical reactivity compared to similar compounds.
属性
分子式 |
C19H19ClN2O2S |
|---|---|
分子量 |
374.9 g/mol |
IUPAC 名称 |
2-(2-chloroacridin-9-yl)sulfanyl-3-(ethylamino)butanoic acid |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-21-11(2)17(19(23)24)25-18-13-6-4-5-7-15(13)22-16-9-8-12(20)10-14(16)18/h4-11,17,21H,3H2,1-2H3,(H,23,24) |
InChI 键 |
CHQGTPXCKVDKQU-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)C(C(=O)O)SC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
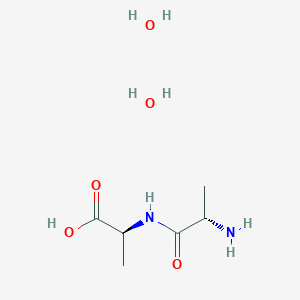

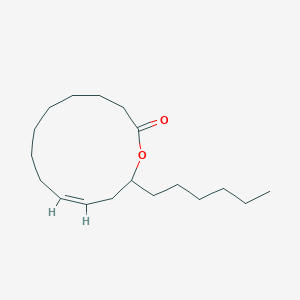

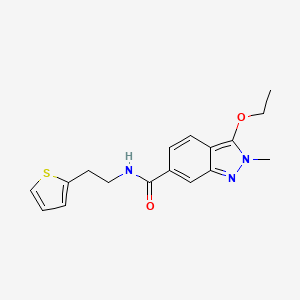
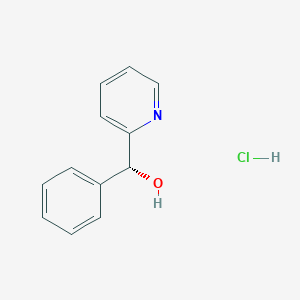
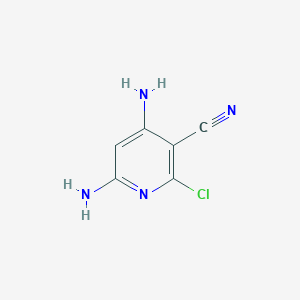

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
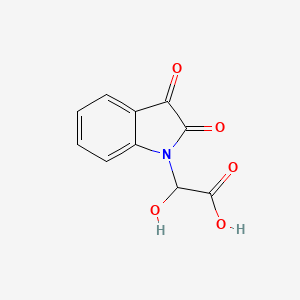
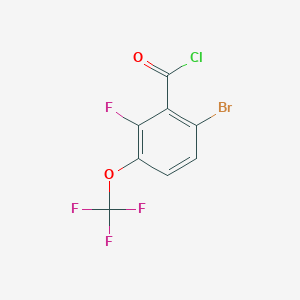
![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)

